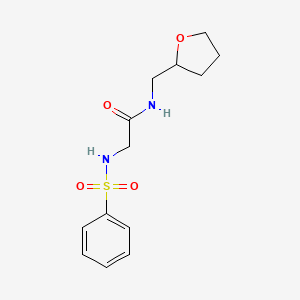
N-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. It has been of interest to researchers due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
The scientific inquiries and experiments involving N-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide span various domains, excluding discussions related to dosage, drug use, and side effects. Research predominantly focuses on understanding the compound's biochemical interactions, potential therapeutic uses, and its metabolic profiling in biological systems. Below, we delve into specific applications based on current scientific literature.
Metabolic Profiling and Pharmacokinetics
Research on compounds related to N-(2-phenylethyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide often involves their metabolic fate within biological systems. A notable study on a related compound, L-735,524, reveals its metabolic transformations in human urine, indicating significant pathways such as glucuronidation, pyridine N-oxidation, and hydroxylation processes (S. Balani et al., 1995). These findings are crucial for understanding the biotransformation and potential therapeutic implications of related chemical entities.
Neurological and Cardiovascular Research
Investigations into the neurological impacts of piperazine derivatives shed light on their potential for inducing or mitigating neurotoxic effects. For instance, studies on piperazine-induced parkinsonism highlight the neurological risks associated with certain chemical interactions, providing a basis for safer drug design (Hansen J N Van et al., 1983). Moreover, research on cardiovascular responses to compounds such as pipecurium bromide during anaesthesia in patients with severe heart conditions offers insights into the cardiovascular safety profiles of these chemicals (A. Barankay, 1980).
Psychoactive Substance Analysis
The analytical detection and profiling of novel psychoactive substances (NPS) related to piperazine derivatives play a critical role in forensic toxicology and public health. Studies on substances like MT-45 underscore the importance of identifying and understanding the pharmacological and toxicological properties of NPS to inform regulatory and healthcare responses (D. Papsun et al., 2016).
Propriétés
IUPAC Name |
4-(oxolane-2-carbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c22-17(16-7-4-14-23-16)20-10-12-21(13-11-20)18(24)19-9-8-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKAZHKKADIOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=S)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4066374.png)

![N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4066389.png)
![ethyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4066391.png)

![4-chloro-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B4066402.png)
![1-(2-methylphenyl)-4-[1-(3-phenoxypropanoyl)-3-piperidinyl]piperazine](/img/structure/B4066410.png)
![1-(3,4-dichlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4066418.png)
![2-{[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B4066419.png)
![1-(3-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B4066440.png)
![4-sec-butoxy-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4066452.png)
![methyl [(3-cyano-4-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-1,4-dihydro-2-pyridinyl)thio]acetate](/img/structure/B4066471.png)
![N-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1-isoxazol-3-yl-N-methylethanamine](/img/structure/B4066474.png)
![2-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4066480.png)